![molecular formula C10H12O3 B6161524 methyl 3-(hydroxymethyl)-2-methylbenzoate CAS No. 1427403-00-6](/img/no-structure.png)
methyl 3-(hydroxymethyl)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(hydroxymethyl)-2-methylbenzoate is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 . It is a solid substance at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The molecular structure of methyl 3-(hydroxymethyl)-2-methylbenzoate can be analyzed using various techniques. For instance, nuclear magnetic resonance (NMR) analysis can be used to determine the degree of methylation . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
Methyl 3-(hydroxymethyl)-2-methylbenzoate is a solid substance at room temperature . It has a molecular weight of 166.18 . It is stored in a refrigerator .Safety and Hazards
The safety data sheet for a related compound, 9-Anthracenemethanol, suggests that it should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(hydroxymethyl)-2-methylbenzoate involves the reaction of 2-methylbenzoic acid with methanol and paraformaldehyde in the presence of a catalyst to form the intermediate methyl 3-(formylmethyl)-2-methylbenzoate. This intermediate is then reduced using sodium borohydride to yield the final product.", "Starting Materials": ["2-methylbenzoic acid", "methanol", "paraformaldehyde", "sodium borohydride"], "Reaction": [ "Step 1: Dissolve 2-methylbenzoic acid (1.0 g) in methanol (10 mL) in a round-bottom flask.", "Step 2: Add paraformaldehyde (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 3: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture and reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium borohydride (0.5 g) to the mixture.", "Step 5: Stir the reaction mixture for 2 hours and then quench with water.", "Step 6: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 8: Characterize the product using NMR spectroscopy and mass spectrometry." ] } | |
CAS RN |
1427403-00-6 |
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.